molecular formula C18H17NO6 B14943896 3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid

3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid

Cat. No.: B14943896
M. Wt: 343.3 g/mol
InChI Key: DSUSKDOGIMJDQV-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid is an organic compound that features a benzodioxole ring and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanoic Acid Moiety: The final step involves the coupling of the benzodioxole and methoxybenzoyl intermediates with a propanoic acid derivative, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and methoxybenzoyl groups can facilitate binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-3-[(4-methoxybenzoyl)amino]propanoic acid: Similar structure but with a different position of the methoxy group.

    3-(1,3-Benzodioxol-5-yl)-3-[(3-chlorobenzoyl)amino]propanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C18H17NO6/c1-23-13-4-2-3-12(7-13)18(22)19-14(9-17(20)21)11-5-6-15-16(8-11)25-10-24-15/h2-8,14H,9-10H2,1H3,(H,19,22)(H,20,21)

InChI Key

DSUSKDOGIMJDQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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